molecular formula C21H22N4O3 B15102532 N-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B15102532
M. Wt: 378.4 g/mol
InChI Key: RNZZJQXQHQUBQN-UHFFFAOYSA-N
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Description

N-{3-[(3-Hydroxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic beta-carboline derivative characterized by a tetracyclic indole alkaloid core fused with a carboxamide side chain and a 3-hydroxyphenyl-substituted propionamide group. Beta-carbolines are renowned for their diverse pharmacological activities, including interactions with serotonin receptors, monoamine oxidase (MAO) inhibition, and antitumor properties . Its design integrates a 3-hydroxyphenyl moiety, which may enhance solubility and receptor-binding affinity compared to simpler beta-carboline analogs.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-[3-(3-hydroxyanilino)-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C21H22N4O3/c26-15-5-3-4-14(12-15)23-20(27)8-10-22-21(28)25-11-9-17-16-6-1-2-7-18(16)24-19(17)13-25/h1-7,12,24,26H,8-11,13H2,(H,22,28)(H,23,27)

InChI Key

RNZZJQXQHQUBQN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCCC(=O)NC4=CC(=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a beta-carboline derivative with a hydroxyphenylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the oxopropyl chain can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

N-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the beta-carboline core can intercalate with DNA or interact with enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are contextualized below against related molecules from pharmacopeial and synthetic literature (Table 1). Key comparisons focus on core scaffolds, substituents, and inferred pharmacological profiles.

Table 1: Structural and Functional Comparison of Related Compounds

Compound ID Core Structure Key Substituents Potential Pharmacological Relevance
Target Beta-carboline 3-hydroxyphenylamino-3-oxopropyl, carboxamide Serotonergic modulation, MAO inhibition
a Tetrahydroisoquinoline 4,6-diol, 2-methyl Adrenergic or opioid receptor interactions
b Phenylephrine analog Quantified relative to phenylephrine Sympathomimetic activity (α1-adrenergic)
c Glycine derivative 3-hydroxyphenyl, N-methyl Chelation or metabolic intermediate
d Tetrahydroisoquinoline 4,8-diol, 2-methyl Antioxidant or neuroprotective effects
e Phenylethanolamine derivative 3-hydroxyphenyl, methylamino Adrenergic agonist or precursor

Key Observations

Core Scaffold Differences: The target compound’s beta-carboline core distinguishes it from isoquinoline-based analogs (a, d) and phenylethanolamine derivatives (b, e). Beta-carbolines exhibit stronger serotonergic and MAO-inhibitory tendencies, whereas isoquinolines are often linked to adrenergic or opioid pathways . Compound c (a glycine derivative) lacks a heterocyclic core, suggesting divergent mechanisms, such as metal chelation or metabolic intermediacy.

Substituent Impact: The 3-hydroxyphenyl group in the target compound and compounds c and e may improve water solubility and facilitate hydrogen bonding with receptors. Compounds a and d feature diol substituents, which could enhance antioxidant capacity or metabolic stability relative to the target’s oxopropyl group.

Pharmacological Implications: Compound b’s quantification relative to phenylephrine implies adrenergic activity, contrasting with the target’s likely serotonergic or MAO-targeted effects .

Research Findings and Data Gaps

  • Target Compound: Limited published data exist on its receptor binding or pharmacokinetics. Beta-carboline analogs typically show IC50 values for MAO-A inhibition in the micromolar range, but structural modifications here may alter potency.
  • Compound b : As a phenylephrine analog, it likely shares α1-adrenergic agonist properties (EC50 ~10⁻⁶ M), differing mechanistically from the target .
  • Compounds a/d: Tetrahydroisoquinoline diols are studied for neuroprotection (e.g., reducing oxidative stress in neuronal cells by 40–60% at 10 μM) but lack beta-carboline’s indole-driven receptor affinity.

Biological Activity

N-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a compound belonging to the beta-carboline family, which is recognized for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H22N4O3, with a molecular weight of 378.4 g/mol. The compound features a tetrahydro-beta-carboline core structure that is known for its neuropharmacological effects and potential interactions with various biological targets.

1. Antitumor Activity

Beta-carbolines have been extensively studied for their antitumor properties. Research indicates that various derivatives exhibit significant inhibitory effects against different cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism of Action
8qPC-39.86Induces apoptosis through ROS accumulation
HarminePC-330Positive control for comparison

In vitro studies show that this compound may induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels, leading to cell cycle arrest and subsequent cell death .

2. Neuropharmacological Effects

The beta-carboline structure is associated with modulation of neurotransmitter systems. Compounds in this class have been shown to interact with receptors such as:

  • GABA receptors : Potential anxiolytic effects.
  • Dopamine receptors : Implications for treating Parkinson's disease and schizophrenia.

The specific arrangement of functional groups in this compound suggests unique pharmacological profiles compared to other beta-carbolines .

3. Antimicrobial Activity

Preliminary studies suggest that beta-carboline derivatives possess antibacterial and antiviral properties. The mechanism often involves interference with microbial DNA synthesis or disruption of cellular integrity .

Case Studies

Several studies have highlighted the biological activity of beta-carboline derivatives:

  • Antitumor Efficacy : A study demonstrated that certain beta-carbolines could inhibit the proliferation of human prostate cancer cells (PC-3), showing significant promise for developing new cancer therapies .
  • Neuroprotective Effects : Research has indicated that some beta-carbolines can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing derivatives of this compound, and how are they characterized?

Answer:
The synthesis typically involves coupling reactions using anhydrides (e.g., succinic, maleic, or glutaric anhydrides) under reflux conditions in dry CH₂Cl₂, followed by purification via reverse-phase HPLC or methanol recrystallization . Key characterization methods include:

  • 1H/13C NMR : To confirm proton and carbon environments, such as NH, C=O, and aromatic peaks .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
  • LC-MS/HRMS : Validates molecular weight and purity (>95%) .

Basic: How do researchers validate the structural integrity of this compound and its analogs?

Answer:
Structural validation relies on a combination of spectroscopic and chromatographic techniques:

  • NMR assignments : Detailed chemical shifts (e.g., 1H NMR δ 6.8–7.4 ppm for aromatic protons) confirm regiochemistry .
  • Melting point analysis : Consistency with literature values (e.g., 191–226°C) indicates purity .
  • HPLC retention times : Used to assess batch-to-batch reproducibility .

Advanced: How can reaction conditions be optimized to enhance synthetic yield and scalability?

Answer:
Optimization strategies include:

  • Solvent selection : Dry CH₂Cl₂ minimizes side reactions, while methanol aids in recrystallization .
  • Catalyst screening : Triethylamine or DMAP may accelerate acylation reactions.
  • Temperature control : Reflux conditions (40–60°C) balance reactivity and decomposition .
  • Purification adjustments : Gradient HPLC (30%→100% methanol/water) improves resolution of polar byproducts .

Advanced: How are discrepancies between computational predictions and experimental data resolved?

Answer:
Discrepancies (e.g., molecular formula mismatches in HRMS) are addressed by:

  • Iterative refinement : Adjusting computational models (e.g., DFT) to account for solvent effects or tautomerism .
  • Isotopic labeling : Using ²H or ¹³C-labeled precursors to track unexpected bond formations.
  • Cross-validation : Comparing IR and NMR data with structurally similar compounds (e.g., benzothiophene analogs) .

Advanced: What role do substituents (e.g., hydroxyl, methoxy groups) play in modulating bioactivity?

Answer:

  • Hydroxyl groups : Enhance hydrogen-bonding interactions with biological targets (e.g., enzyme active sites) .
  • Methoxy substituents : Electron-donating effects may improve membrane permeability, as seen in methoxy-phenyl analogs .
  • Structure-activity relationship (SAR) studies : Systematic substitution at the phenyl ring (e.g., 3-hydroxy vs. 4-methoxy) identifies pharmacophores critical for activity .

Advanced: What mechanistic insights guide the design of oxidation/reduction reactions for this compound?

Answer:

  • Oxidation : Potassium permanganate selectively oxidizes the hydroxypropyl side chain to ketones without degrading the beta-carboline core .
  • Reduction : Sodium borohydride reduces amide carbonyls to secondary alcohols, requiring anhydrous conditions to prevent hydrolysis .
  • Monitoring : Real-time FTIR tracks intermediate formation (e.g., aldehydes at ~2800 cm⁻¹) .

Advanced: How are spectroscopic artifacts (e.g., signal splitting) addressed in complex NMR spectra?

Answer:

  • 2D NMR techniques : COSY and HSQC resolve overlapping signals in aromatic regions .
  • Variable-temperature NMR : Suppresses dynamic effects (e.g., rotamers) causing peak splitting .
  • Deuteration : Exchanging labile protons (e.g., NH) with deuterium simplifies splitting patterns .

Basic: What in vitro assays are recommended for preliminary bioactivity screening?

Answer:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ calculations .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess selectivity .

Advanced: How can computational tools predict metabolic stability or toxicity?

Answer:

  • ADMET prediction : Software like SwissADME estimates bioavailability and CYP450 interactions .
  • Docking studies : AutoDock Vina models interactions with hepatic enzymes (e.g., CYP3A4) to predict oxidation sites .
  • In silico toxicity : ProTox-II evaluates hepatotoxicity and mutagenicity risks .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

  • Process analytical technology (PAT) : In-line IR monitors reaction progression .
  • Design of experiments (DoE) : Multi-variable analysis (e.g., pH, temperature) identifies critical parameters .
  • Stability studies : Accelerated degradation tests (40°C/75% RH) guide storage conditions .

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